Pigment Yellow 180
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of Pigment Yellow 180 is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic yellow color
Biochemical Pathways
Its function is purely based on its physical and chemical properties, particularly its ability to absorb and reflect light .
Result of Action
The result of this compound’s action is the production of a yellow color. When used in a product, it imparts a yellow hue to that product .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the perceived color can change depending on the lighting conditions (natural light vs. artificial light). Furthermore, the chemical stability of this compound can be affected by factors such as pH, temperature, and exposure to certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pigment Yellow 180 involves the diazotization of 1,2-bis(2-aminophenoxy)ethane, followed by coupling with 5-acetoacetylamino-benzimidazolone . The reaction conditions typically include maintaining a low temperature and a controlled pH to ensure the formation of the desired pigment with high transparency and color strength .
Industrial Production Methods: Industrial production of this compound often involves post-treatment processes to achieve the target color and properties. These processes include heating the pigment in water or organic solvents, solvent grinding or ball milling, and supercritical antisolvent processes . The choice of solvent and processing conditions can significantly affect the crystallinity, particle size, and color properties of the pigment .
Chemical Reactions Analysis
Types of Reactions: Pigment Yellow 180 primarily undergoes reactions typical of azo compounds, such as:
Oxidation: The azo groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo groups can be reduced to amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
Pigment Yellow 180 has a wide range of applications in scientific research and industry:
Chemistry: It is used as a standard pigment in various chemical analyses and studies involving azo compounds.
Biology: The pigment’s stability and non-toxicity make it suitable for use in biological staining and labeling.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Comparison with Similar Compounds
Pigment Yellow 180 is unique due to its combination of high heat stability, lightfastness, and vibrant color. Similar compounds include:
Pigment Yellow 155: Another bis azo pigment with similar properties but different shade and stability characteristics.
Pigment Yellow 13: A monoazo pigment with good fastness properties but lower heat stability compared to this compound.
Pigment Yellow 74: A diarylide pigment with excellent color strength but lower lightfastness and heat stability compared to this compound.
This compound stands out due to its superior performance in high-temperature applications and its resistance to light and chemicals, making it a preferred choice in many industrial applications .
Properties
IUPAC Name |
2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNNQKXGKNOLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
77804-81-0 | |
Record name | Pigment Yellow 180 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77804-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 180 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077804810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[ethylenebis(oxyphenyl-2,1-eneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 180 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05FA9PR1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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